

# A Comprehensive Spectroscopic Analysis of 2-Methoxybutyl Acetate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Methoxybutyl Acetate

Cat. No.: B1591156

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This technical guide provides an in-depth analysis of the spectral data for **2-Methoxybutyl Acetate** (CAS No. 13532-18-8), a key solvent and intermediate in various chemical applications. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural and spectroscopic properties of this molecule. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing both the foundational principles and the practical insights necessary for confident compound identification and quality control.

## Molecular Structure and Spectroscopic Overview

**2-Methoxybutyl Acetate**, with the molecular formula  $C_7H_{14}O_3$ , possesses a unique combination of ether and ester functionalities. This structure gives rise to a distinct spectroscopic fingerprint, which we will explore in detail. Understanding these spectral characteristics is paramount for confirming the identity and purity of the compound in a laboratory or industrial setting.

Figure 1: Chemical structure of **2-Methoxybutyl Acetate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2-Methoxybutyl Acetate**, both  $^1H$  and  $^{13}C$  NMR provide unambiguous evidence for its structure.

## $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum of **2-Methoxybutyl Acetate** is characterized by distinct signals corresponding to the different proton environments in the molecule.

Table 1:  $^1\text{H}$  NMR Data for **2-Methoxybutyl Acetate** (500 MHz,  $\text{CDCl}_3$ )

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
3.99	t	2H	-OCH <sub>2</sub> -
3.43	m	1H	-CH(OCH <sub>3</sub> )-
3.32	s	3H	-OCH <sub>3</sub>
2.04	s	3H	-C(O)CH <sub>3</sub>
1.60	m	2H	-CH <sub>2</sub> -CH <sub>2</sub> -
0.92	t	3H	-CH <sub>2</sub> CH <sub>3</sub>

Interpretation:

- The singlet at 2.04 ppm integrating to 3H is characteristic of the acetyl methyl protons.
- The singlet at 3.32 ppm integrating to 3H corresponds to the methoxy protons.
- The multiplet at 3.43 ppm is assigned to the proton on the carbon bearing the methoxy group.
- The triplet at 3.99 ppm corresponds to the two protons on the carbon adjacent to the acetate oxygen.
- The multiplet at 1.60 ppm is attributed to the methylene protons of the butyl chain.
- The triplet at 0.92 ppm is characteristic of the terminal methyl group of the butyl chain.

## $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2:  $^{13}\text{C}$  NMR Data for **2-Methoxybutyl Acetate** (125 MHz,  $\text{CDCl}_3$ )

Chemical Shift (ppm)	Assignment
171.1	C=O
77.8	-CH(OCH <sub>3</sub> )-
64.1	-OCH <sub>2</sub> -
56.9	-OCH <sub>3</sub>
25.4	-CH <sub>2</sub> -CH <sub>2</sub> -
21.0	-C(O)CH <sub>3</sub>
11.2	-CH <sub>2</sub> CH <sub>3</sub>

Interpretation:

- The signal at 171.1 ppm is characteristic of the carbonyl carbon of the ester group.
- The signal at 77.8 ppm corresponds to the carbon atom bonded to the methoxy group.
- The signal at 64.1 ppm is assigned to the carbon atom of the methylene group attached to the acetate oxygen.
- The signal at 56.9 ppm is due to the carbon of the methoxy group.
- The remaining signals at 25.4 ppm, 21.0 ppm, and 11.2 ppm are assigned to the other aliphatic carbons in the molecule.

Experimental Protocol for NMR Data Acquisition:

- Sample Preparation: Dissolve approximately 10-20 mg of **2-Methoxybutyl Acetate** in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

- $^1\text{H}$  NMR Parameters:
  - Number of scans: 16
  - Relaxation delay: 1.0 s
  - Pulse width:  $90^\circ$
  - Acquisition time: 4.0 s
  - Spectral width: 16 ppm
- $^{13}\text{C}$  NMR Parameters:
  - Number of scans: 1024
  - Relaxation delay: 2.0 s
  - Pulse width:  $30^\circ$
  - Acquisition time: 1.0 s
  - Spectral width: 240 ppm
- Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak ( $\text{CDCl}_3$ :  $\delta\text{H} = 7.26$  ppm,  $\delta\text{C} = 77.16$  ppm).

## Infrared (IR) Spectroscopy

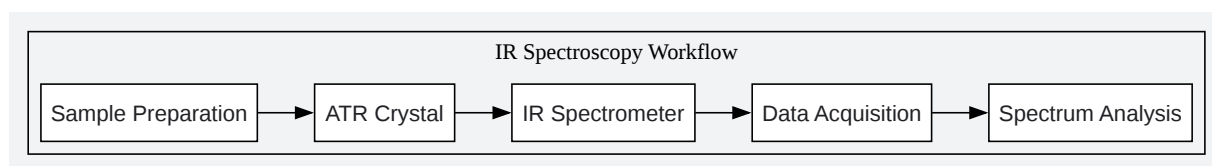
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Methoxybutyl Acetate** shows characteristic absorption bands for the ester and ether groups.

Table 3: Key IR Absorption Bands for **2-Methoxybutyl Acetate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2960-2850	Strong	C-H stretching (aliphatic)
1740	Strong	C=O stretching (ester)
1240	Strong	C-O stretching (ester)
1120	Strong	C-O-C stretching (ether)

Interpretation:

- The strong, sharp absorption band at 1740 cm<sup>-1</sup> is a definitive indication of the carbonyl (C=O) stretch of the ester functional group.
- The strong band at 1240 cm<sup>-1</sup> corresponds to the C-O stretching vibration of the ester group.
- The presence of a strong band at 1120 cm<sup>-1</sup> is characteristic of the C-O-C stretching of the ether linkage.
- The bands in the 2960-2850 cm<sup>-1</sup> region are due to the C-H stretching vibrations of the aliphatic parts of the molecule.



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Figure 2: General workflow for IR data acquisition.

## Mass Spectrometry (MS)

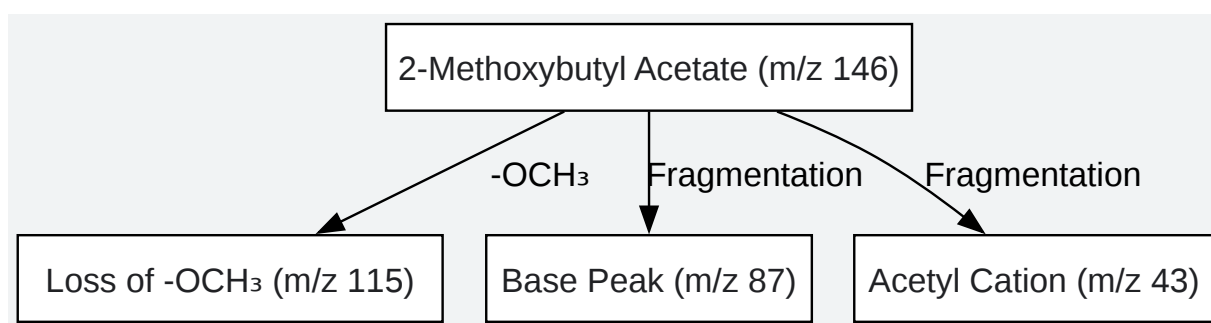
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Key Mass Spectral Data for **2-Methoxybutyl Acetate**

m/z	Relative Intensity (%)	Assignment
146	5	$[M]^+$ (Molecular Ion)
115	20	$[M - OCH_3]^+$
87	100	$[CH_3C(O)OCH_2CH(OCH_3)]^+$
73	40	$[CH(OCH_3)CH_2CH_3]^+$
43	95	$[CH_3CO]^+$

Interpretation:

- The molecular ion peak  $[M]^+$  is observed at m/z 146, confirming the molecular weight of **2-Methoxybutyl Acetate**.
- The peak at m/z 115 results from the loss of a methoxy radical ( $-OCH_3$ ).
- The base peak at m/z 87 is a result of a characteristic fragmentation of the ester.
- The peak at m/z 73 corresponds to the fragmentation of the butyl chain.
- The prominent peak at m/z 43 is due to the formation of the acetyl cation ( $[CH_3CO]^+$ ).



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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)